Cas no 1638771-23-9 (tert-butyl 2-azaspiro[3.4]octane-2-carboxylate)
![tert-butyl 2-azaspiro[3.4]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1638771-23-9x500.png)
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Azaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 2-azaspiro[3.4]octane-2-carboxylate
-
- インチ: 1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-9H2,1-3H3
- InChIKey: VHUPYWTWVSDQQT-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCCC2)CN1C(OC(C)(C)C)=O
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-250mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 250mg |
¥765.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-500mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 500mg |
¥1280.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-1g |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 1g |
¥1920.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-100mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 100mg |
¥573.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-100.0mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 100.0mg |
¥573.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-500.0mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 500.0mg |
¥1280.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-1.0g |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 1.0g |
¥1920.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-1G |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 1g |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06399-250.0mg |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate |
1638771-23-9 | 95% | 250.0mg |
¥765.0000 | 2024-07-24 |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
tert-butyl 2-azaspiro[3.4]octane-2-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl 2-Azaspiro[3.4]octane-2-carboxylate (CAS: 1638771-23-9) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638771-23-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique three-dimensional geometry, has garnered significant attention due to its potential applications in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its utility as a versatile building block for the synthesis of bioactive molecules, owing to its favorable physicochemical properties and ability to modulate protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate in inhibiting key enzymes involved in neurodegenerative diseases. The researchers utilized a structure-based drug design approach, leveraging the spirocyclic core to enhance binding affinity and selectivity. The compound's rigid framework was found to improve pharmacokinetic profiles, reducing off-target effects and enhancing blood-brain barrier penetration. These findings underscore its potential as a lead compound for Alzheimer's and Parkinson's disease therapeutics.
In the realm of infectious disease research, a recent preprint on bioRxiv reported the use of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate as a precursor for the synthesis of antiviral agents. The study focused on modifying the carboxylate moiety to create analogs with enhanced activity against RNA viruses, including SARS-CoV-2. Preliminary results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting their potential as broad-spectrum antiviral candidates. The researchers emphasized the compound's synthetic versatility, which allowed for rapid diversification and optimization of biological activity.
From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate have been reported in Organic Process Research & Development. A novel catalytic asymmetric synthesis route was developed, achieving high enantiomeric excess (>99%) and yield (85%) under mild conditions. This methodological breakthrough addresses previous challenges in accessing enantiopure forms of the compound, which is crucial for chiral drug development. The optimized protocol also demonstrated excellent green chemistry metrics, aligning with the pharmaceutical industry's sustainability goals.
Ongoing research presented at the 2024 American Chemical Society National Meeting revealed exciting developments in the application of this scaffold for targeted protein degradation. By incorporating tert-butyl 2-azaspiro[3.4]octane-2-carboxylate into proteolysis-targeting chimeras (PROTACs), researchers achieved selective degradation of previously "undruggable" targets. The spirocyclic structure was found to confer optimal linker geometry for ternary complex formation between the target protein and E3 ubiquitin ligase. This approach shows particular promise in oncology, with several candidates entering preclinical evaluation.
As the field progresses, tert-butyl 2-azaspiro[3.4]octane-2-carboxylate continues to demonstrate its value as a privileged structure in medicinal chemistry. Future directions include exploration of its applications in peptide mimetics and as a conformational constraint in macrocyclic compounds. With multiple patent applications filed in the past year covering novel derivatives and therapeutic uses, this compound family represents an active area of innovation at the chemistry-biology interface.
1638771-23-9 (tert-butyl 2-azaspiro[3.4]octane-2-carboxylate) 関連製品
- 1638744-47-4((3R)-3-methylsulfanylpyrrolidine;hydrochloride)
- 1805287-71-1(Ethyl 4-(aminomethyl)-6-cyano-2-(difluoromethyl)pyridine-3-acetate)
- 2097862-42-3(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 885520-57-0(6-hydroxy-1H-indole-4-carboxylic acid)
- 2680625-56-1(benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)
- 1343504-11-9(4-(1H-imidazol-1-yl)-2-(methylamino)butanamide)
- 2172175-81-2(benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate)
- 1049387-51-0(1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
- 1806902-44-2(3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde)
